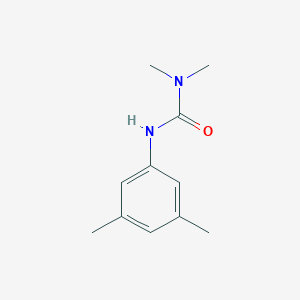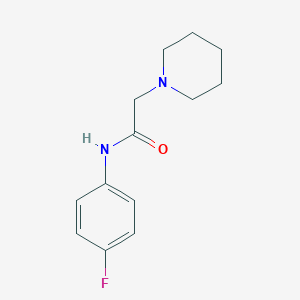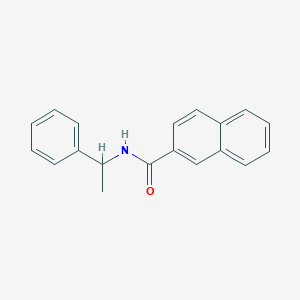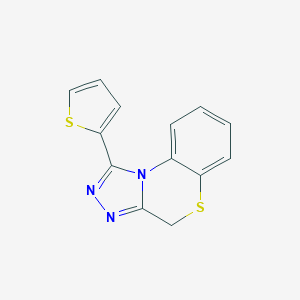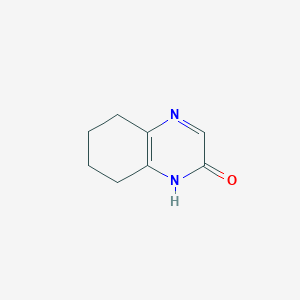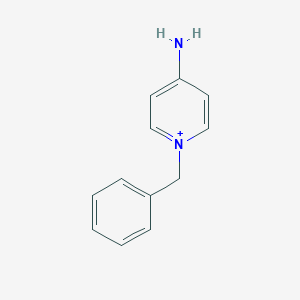
Ethyl 4-(pyridin-3-ylmethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(pyridin-3-ylmethylamino)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is also known as Ethyl 4-(3-pyridylmethylamino)benzoate or Ethyl 4-(3-pyridylmethyl)aminobenzoate. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Aplicaciones Científicas De Investigación
Ethyl 4-(pyridin-3-ylmethylamino)benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(pyridin-3-ylmethylamino)benzoate involves its interaction with the active site of target enzymes. It acts as a reversible inhibitor by binding to the enzyme's catalytic site through hydrogen bonding and hydrophobic interactions. This leads to a decrease in the enzyme's activity, which can have therapeutic implications.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and has no significant side effects at therapeutic doses. It has been found to have antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases. Additionally, it has been shown to have a positive effect on cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 4-(pyridin-3-ylmethylamino)benzoate in lab experiments is its high purity and stability, which ensures reproducibility of results. It is also relatively easy to synthesize, making it accessible to researchers. However, its low solubility in water can be a limitation, which can be overcome by using appropriate solvents or formulation techniques.
Direcciones Futuras
There are several future directions for research on Ethyl 4-(pyridin-3-ylmethylamino)benzoate. One of the areas of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Another area of research is its potential as a tool for chemical biology, particularly in the study of enzyme activity and inhibition. Additionally, its anti-inflammatory and antioxidant properties can be explored for the development of new therapies for various diseases.
Métodos De Síntesis
Ethyl 4-(pyridin-3-ylmethylamino)benzoate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with pyridine-3-methanol, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to obtain high yields and purity of the compound.
Propiedades
Número CAS |
25927-68-8 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
ethyl 4-(pyridin-3-ylmethylamino)benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)13-5-7-14(8-6-13)17-11-12-4-3-9-16-10-12/h3-10,17H,2,11H2,1H3 |
Clave InChI |
HZJRQFQMZRHMRD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN=CC=C2 |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN=CC=C2 |
Otros números CAS |
25927-68-8 |
Solubilidad |
38.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

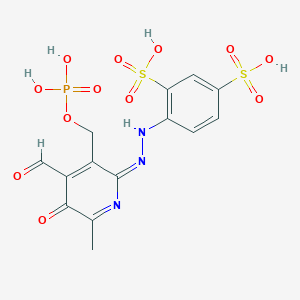
![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)
